![molecular formula C9H10N2S B042387 2-Ethylbenzo[d]thiazol-6-amine CAS No. 17142-81-3](/img/structure/B42387.png)

2-Ethylbenzo[d]thiazol-6-amine

Übersicht

Beschreibung

"2-Ethylbenzo[d]thiazol-6-amine" is a compound belonging to the benzothiazole family, a class of heterocyclic aromatic compounds featuring a benzene ring fused to a thiazole ring. This structural motif is of interest due to its presence in various biologically active molecules and its potential applications in material science, pharmaceuticals, and organic synthesis.

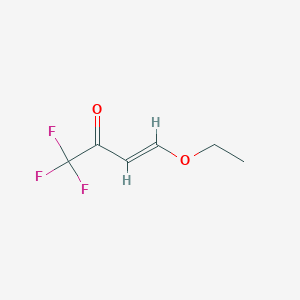

Synthesis Analysis

The synthesis of benzothiazole derivatives, including "2-Ethylbenzo[d]thiazol-6-amine," involves condensation reactions, typically starting from corresponding amines and employing various catalysts and conditions to achieve the desired substitution patterns. A study describes the synthesis of related benzothiazole derivatives through condensation of 2-aminobenzothiazole with different substituents in ethanol, confirming structures by elemental analysis, IR, NMR, and mass spectroscopy (عبدالله محمد عسيري, سلمان أحمد خان, 2010).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including "2-Ethylbenzo[d]thiazol-6-amine," is characterized using techniques like X-ray diffraction analysis. These studies often reveal the compound's crystalline structure, showcasing how non-covalent interactions, such as hydrogen bonding, contribute to the molecular arrangement in solid state (Shouwen Jin et al., 2014).

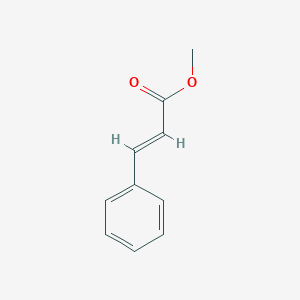

Chemical Reactions and Properties

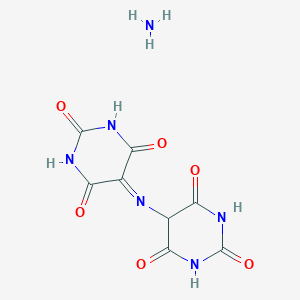

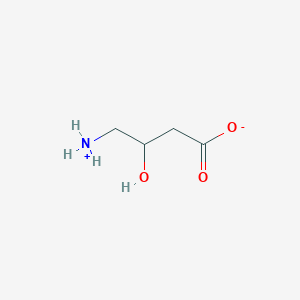

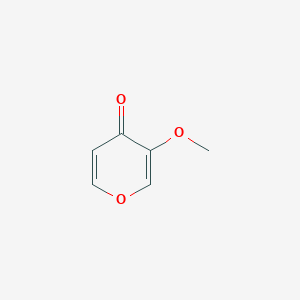

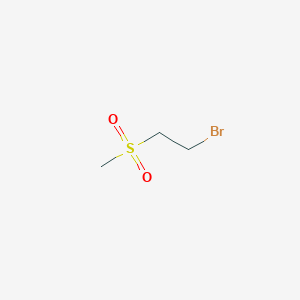

Benzothiazole derivatives undergo a range of chemical reactions, reflecting their reactivity towards nucleophiles and electrophiles, capability for substitution reactions, and potential for forming various adducts with other chemical entities. Research into organic acid–base adducts of related compounds demonstrates the versatility of benzothiazoles in forming structurally diverse complexes through supramolecular interactions (Shouwen Jin et al., 2012).

Wissenschaftliche Forschungsanwendungen

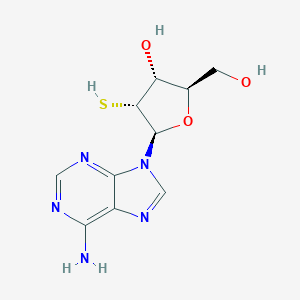

Molecular Interactions and Crystal Formation

Research has demonstrated the importance of benzothiazole derivatives, like 6-bromobenzo[d]thiazol-2-amine, in understanding non-covalent interactions, which are crucial for crystal formation and stability. Studies on these interactions have led to the synthesis of multicomponent organic acid–base adducts, providing insights into molecular assembly and supramolecular architectures. These findings are essential for developing new materials and understanding molecular recognition processes (Jin et al., 2012).

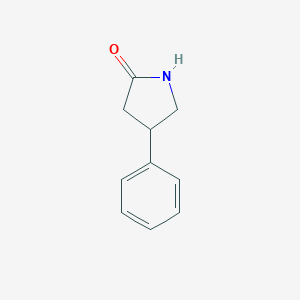

Synthesis and Biological Activities

Benzothiazole derivatives have been synthesized with potential biological and pharmaceutical applications. For instance, the efficient synthesis of 2-amino-6-arylbenzothiazoles has been achieved, exhibiting potent urease enzyme inhibition and nitric oxide scavenging activities. Such activities are pivotal in developing therapeutic agents for various diseases (Gull et al., 2013).

Antimicrobial and Antioxidant Properties

Studies have also revealed the antimicrobial and antioxidant potentials of benzothiazole derivatives. Aminothiazole-linked metal chelates, for example, have shown significant antimicrobial activity against various bacterial strains and fungi, along with notable antioxidant capabilities. Such properties make these compounds valuable in medicinal chemistry and the development of new treatments for infections and oxidative stress-related conditions (Noreen & Sumrra, 2021).

Corrosion Inhibition

The application of benzothiazole derivatives extends to the field of materials science, particularly in corrosion inhibition. These compounds have been studied for their effectiveness in preventing corrosion of metals, an area of significant importance for industrial applications. Theoretical and experimental studies have helped to elucidate the mechanisms through which these inhibitors work, contributing to the development of more durable and corrosion-resistant materials (Berisha et al., 2015).

Safety And Hazards

Specific safety and hazard information for 2-Ethylbenzo[d]thiazol-6-amine is not available in the retrieved sources. However, a safety data sheet for the compound mentions that it is not identified as a PBT/vPvB substance4.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-ethyl-1,3-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBEXHLHFVASCMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(S1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348579 | |

| Record name | 6-benzothiazolamine, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-1,3-benzothiazol-6-amine | |

CAS RN |

17142-81-3 | |

| Record name | 6-benzothiazolamine, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Amino-2-ethyl-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-9H-pyrido[3,4-b]indol-7-ol hydrochloride dihydrate](/img/structure/B42322.png)